Ethyl 2-(3-ethylphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(3-ethylphenyl)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further substituted with an ethyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-ethylphenyl)-2-oxoacetate typically involves the esterification of 3-ethylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-ethylphenyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of esters to alcohols.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-ethylphenylacetic acid.
Reduction: 2-(3-ethylphenyl)ethanol.
Substitution: Nitro or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
Ethyl 2-(3-ethylphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethylphenyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzymatic hydrolysis, the ester bond is cleaved by esterases, resulting in the formation of the corresponding acid and alcohol. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological pathways.
Comparison with Similar Compounds
Ethyl 2-phenyl-2-oxoacetate: Lacks the ethyl substitution on the phenyl ring, which can influence its reactivity and applications.
Methyl 2-(3-ethylphenyl)-2-oxoacetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Ethyl 2-(4-ethylphenyl)-2-oxoacetate: The ethyl group is positioned differently on the phenyl ring, which can alter its reactivity and biological activity.
Uniqueness: this compound is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and potential applications. This structural feature can make it more suitable for certain synthetic routes and biological studies compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(3-ethylphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-6-5-7-10(8-9)11(13)12(14)15-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYQTBFSOBOIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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